molecular formula C14H21NOS B284104 N-(2-isopropylphenyl)-2-(propylsulfanyl)acetamide

N-(2-isopropylphenyl)-2-(propylsulfanyl)acetamide

Cat. No. B284104
M. Wt: 251.39 g/mol
InChI Key: YWPZZIMGSANYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-2-(propylsulfanyl)acetamide, commonly referred to as IPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties and has shown promising results in preclinical studies. In

Mechanism of Action

The exact mechanism of action of IPSA is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the brain and peripheral tissues. IPSA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in inflammation and glucose metabolism.
Biochemical and Physiological Effects:
IPSA has been shown to have a number of biochemical and physiological effects. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. IPSA has also been shown to have anti-inflammatory effects and can reduce pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using IPSA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using IPSA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on IPSA. One area of focus is the development of more efficient synthesis methods that can produce IPSA in larger quantities. Another area of focus is the investigation of the compound's potential therapeutic applications in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of IPSA and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

IPSA can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with isopropylmagnesium bromide followed by the addition of propyl mercaptan. The resulting product is then purified through recrystallization to obtain IPSA in high yield and purity.

Scientific Research Applications

IPSA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. IPSA has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for pain.

properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2-propylsulfanylacetamide

InChI

InChI=1S/C14H21NOS/c1-4-9-17-10-14(16)15-13-8-6-5-7-12(13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)

InChI Key

YWPZZIMGSANYSP-UHFFFAOYSA-N

SMILES

CCCSCC(=O)NC1=CC=CC=C1C(C)C

Canonical SMILES

CCCSCC(=O)NC1=CC=CC=C1C(C)C

Origin of Product

United States

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